4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine
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Overview
Description
4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H13BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine typically involves the bromination of N-(2-methoxyethyl)-N-methylpyridin-2-amine. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also be employed to enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methoxyethyl)aniline
- 4-bromo-N-(2-methoxyethyl)-2-methylaniline
- 4-bromo-N-(2-methoxyethyl)-2-nitroaniline
Uniqueness
4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine is unique due to the presence of both the bromine atom and the methoxyethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H13BrN2O |
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Molecular Weight |
245.12 g/mol |
IUPAC Name |
4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-12(5-6-13-2)9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
IPRCZCOFXRICOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)C1=NC=CC(=C1)Br |
Origin of Product |
United States |
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